N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a cyclohexyl group, and a benzodioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The cyclohexyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the benzodioxin moiety is incorporated through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the Friedel-Crafts alkylation.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. This interaction may involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE: shares structural similarities with other tetrazole-containing compounds and benzodioxin derivatives.
Tetrazole Derivatives: Compounds such as 5-(2-ETHYL-6-METHYLPHENYL)-1H-TETRAZOLE.
Benzodioxin Derivatives: Compounds like 2,3-DIHYDRO-1,4-BENZODIOXIN-6-OL.
Uniqueness
The uniqueness of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H29N5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C24H29N5O2/c1-3-18-9-7-8-17(2)22(18)29-23(26-27-28-29)24(12-5-4-6-13-24)25-19-10-11-20-21(16-19)31-15-14-30-20/h7-11,16,25H,3-6,12-15H2,1-2H3 |
InChI Key |
YMEAOQCQUPBSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC5=C(C=C4)OCCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.